molecular formula C15H12BrIO2 B1396842 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1291094-65-9

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B1396842
M. Wt: 431.06 g/mol
InChI Key: PNHUJQOGRWCBCR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has explored the synthesis of related compounds, such as N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, using various spectral techniques. This is important for understanding the structural properties of similar compounds (Hema et al., 2020).

Biological and Pharmacological Research

  • Antioxidant Properties : Studies have synthesized derivatives with bromine to investigate their in vitro antioxidant activities. Such research highlights the potential of these compounds in the field of oxidative stress and related disorders (Çetinkaya et al., 2012).
  • Anticancer Applications : Certain derivatives, like zinc phthalocyanine substituted with bromine, have been studied for their potential in photodynamic therapy for cancer treatment. These studies emphasize the potential therapeutic applications of bromine-substituted compounds (Pişkin et al., 2020).

Chemical Properties and Reactions

  • Chemical Reactions and Synthesis : Research has been conducted on the synthesis of related compounds, like 2,3-dihydrobenzo[1,4]dioxine derivatives, through various chemical reactions. This knowledge is crucial for developing new synthetic routes and applications (Gabriele et al., 2006).

Molecular Interaction Studies

  • Molecular Docking and Inhibition Studies : The study of similar compounds in the context of molecular docking and inhibition of specific enzymes provides insights into potential drug interactions and mechanisms of action (Hema et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


properties

IUPAC Name

6-[(2-bromo-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUJQOGRWCBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Synthesis routes and methods

Procedure details

(Note: This reaction was done in 5 lit. R. B. flask). To a stirred solution of (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanone (180 g, 404.49 mmol) in trifluoroacetic acid (600 ml) was added triethylsilane (386.5 ml, 2426.9 mmol) followed by triflic acid (2.3 ml) at room temperature (note: after addition of 1 drop of triflic acid exotherm was observed so addition was done very slowly in such a way that reaction mixture refluxed gently). After stirring for 25 min at room temperature, volatiles were evaporated under reduced pressure. The resulting residue was taken in ethyl acetate (1500 ml) and washed with saturated aqueous sodium bicarbonate solution (1000 ml×2), water (1000 ml), brine (1000 ml), dried over sodium sulfate, and concentrated. The resulting residue was triturated with hexane. The residue was recrystallized from ethanol to give 147 g of 6-(2-bromo-5-iodo-benzyl)-2,3-dihydro-benzo[1,4]dioxine.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
386.5 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 3
Reactant of Route 3
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 4
Reactant of Route 4
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 5
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 6
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

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